molecular formula C19H22F3N3O2 B12948217 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione

3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B12948217
M. Wt: 381.4 g/mol
InChI Key: UOUAWFWMBUSTAF-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound that features a cyclobutene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, including the formation of the cyclobutene ring and the introduction of the dimethylamino and trifluoromethylphenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclobutene ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination.

    Aromatic Substitution: Attachment of the trifluoromethylphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of purification methods such as chromatography or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism by which 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with molecular targets and pathways. These may include:

    Binding to Receptors: Interaction with specific receptors to modulate biological activity.

    Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.

    Signal Transduction: Modulation of signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-methylphenyl)amino)cyclobut-3-ene-1,2-dione
  • 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-chlorophenyl)amino)cyclobut-3-ene-1,2-dione

Uniqueness

The uniqueness of 3-(((1R,2R)-2-(Dimethylamino)cyclohexyl)amino)-4-((4-(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione lies in its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H22F3N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C19H22F3N3O2/c1-25(2)14-6-4-3-5-13(14)24-16-15(17(26)18(16)27)23-12-9-7-11(8-10-12)19(20,21)22/h7-10,13-14,23-24H,3-6H2,1-2H3/t13-,14-/m1/s1

InChI Key

UOUAWFWMBUSTAF-ZIAGYGMSSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.